N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, similar compounds have been synthesized using iodine-catalyzed methods . These methods involve one-pot three-component condensations, generating the product in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine . The product then undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .Scientific Research Applications
Synthesis and Anticancer Activity
N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is utilized in the synthesis of novel compounds with potential anticancer activity. For instance, its derivative pyridopyrimidinone-based thiadiazoles and pyrazolines have shown promise as anti-breast cancer agents (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017). Another study highlights the synthesis of tetrahydropyrrolo/indolo[1,2-a]pyrazines through enantioselective hydrogenation, important for their biological activities and presence in natural products (Hu, Chen, Zhai, & Zhou, 2018).
Antimicrobial and Antioxidant Applications
This chemical has also been utilized in creating compounds with antimicrobial and antioxidant properties. A study involving the synthesis of acetoxysulfonamide pyrazole derivatives, which are structurally related, demonstrated significant antimicrobial activities (Hamada & Abdo, 2015).
Chemical Synthesis and Reactivity
Studies on the reactivity and synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazines, which are closely related to the compound , provide insights into their potential applications in creating novel organic compounds with various functional properties (Castellote, Vaquero, Fernández-Gadea, & Alvarez-Builla, 2004). Additionally, the tandem [4+1+1] annulation approach to synthesize these compounds opens opportunities for exploring biological activities associated with this scaffold (Dagar, Bae, Lee, & Kim, 2019).
Expansion of Chemical Space
In the realm of drug discovery, expanding chemical space based on the pyrrolo[1,2-a]pyrazine core is significant. The creation of new N-fused bicyclic chemical spaces enhances opportunities to explore therapeutic potentials, particularly in cancer treatment (Seo, Lee, Park, Namkung, & Kim, 2019).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
As a potential cdk2 inhibitor , it could affect cell cycle progression, particularly the transition from the G1 phase to the S phase. This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Pharmacokinetics
One study aimed to improve the solubility of a similar compound, gml-3, by creating composites with polymers . This could potentially enhance the bioavailability of the compound .
Result of Action
As a potential cdk2 inhibitor , it could inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
The solubility of similar compounds has been improved by creating composites with polymers, which could potentially enhance their stability and efficacy .
Properties
IUPAC Name |
N-butyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-3-4-11-20-19(23)22-14-13-21-12-5-6-17(21)18(22)16-9-7-15(2)8-10-16/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREALXYGPCWXED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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